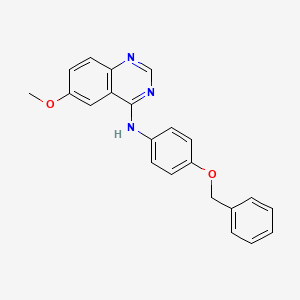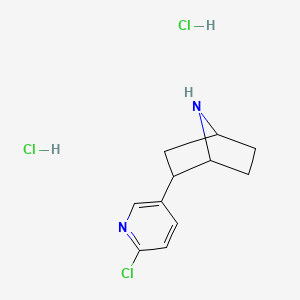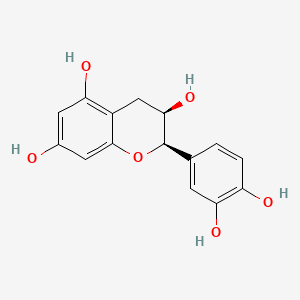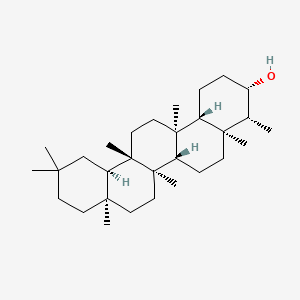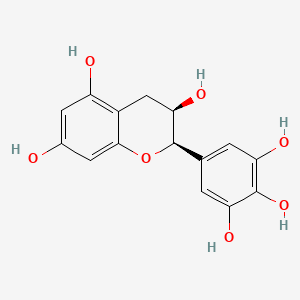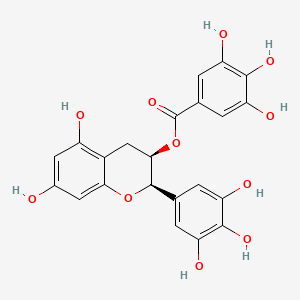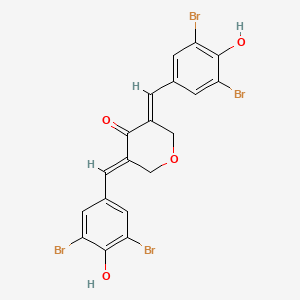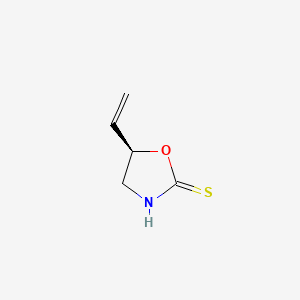
Eprociclovir
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Eprociclovir is a novel analog of acyclovir, known for its potent antiviral properties. It is particularly effective against herpesviruses, including the herpes simplex virus and the varicella-zoster virus. This compound has shown promise in both in vitro and in vivo studies, making it a valuable candidate for antiviral therapies .
Preparation Methods
Synthetic Routes and Reaction Conditions: Eprociclovir is synthesized through a series of chemical reactions starting from guanine derivatives. The key steps involve the protection of functional groups, selective alkylation, and subsequent deprotection. The reaction conditions typically involve the use of organic solvents such as dimethyl sulfoxide and catalysts to facilitate the reactions .
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes rigorous quality control measures to meet pharmaceutical standards. The final product is often formulated into various dosage forms, including tablets and topical creams .
Chemical Reactions Analysis
Types of Reactions: Eprociclovir undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form various metabolites.
Reduction: Reduction reactions can modify the functional groups on the this compound molecule.
Substitution: this compound can participate in nucleophilic substitution reactions, particularly at the guanine base
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Nucleophiles like thiols and amines are commonly employed
Major Products: The major products formed from these reactions include various oxidized and reduced forms of this compound, as well as substituted derivatives that may have different pharmacological properties .
Scientific Research Applications
Eprociclovir has a wide range of scientific research applications:
Chemistry: Used as a model compound to study nucleoside analogs and their chemical behavior.
Biology: Investigated for its antiviral properties against a variety of herpesviruses.
Medicine: Explored as a potential treatment for herpesvirus infections, including herpes simplex and varicella-zoster.
Industry: Utilized in the development of antiviral drugs and formulations
Mechanism of Action
Eprociclovir exerts its antiviral effects by inhibiting viral DNA polymerase. It is phosphorylated by viral thymidine kinase to form this compound monophosphate, which is then converted to the diphosphate and triphosphate forms by cellular enzymes. This compound triphosphate competes with deoxyguanosine triphosphate for incorporation into viral DNA, leading to chain termination and inhibition of viral replication .
Similar Compounds:
Acyclovir: The parent compound of this compound, also an antiviral agent.
Valaciclovir: A prodrug of acyclovir with improved bioavailability.
Ganciclovir: Another nucleoside analog with activity against cytomegalovirus .
Uniqueness: this compound is unique in its enhanced potency and broader spectrum of activity against herpesviruses compared to acyclovir. Its improved pharmacokinetic properties make it a promising candidate for further development in antiviral therapies .
properties
CAS RN |
145512-85-2 |
|---|---|
Molecular Formula |
C11H15N5O3 |
Molecular Weight |
265.27 g/mol |
IUPAC Name |
2-amino-9-[[(1S,2R)-1,2-bis(hydroxymethyl)cyclopropyl]methyl]-1H-purin-6-one |
InChI |
InChI=1S/C11H15N5O3/c12-10-14-8-7(9(19)15-10)13-5-16(8)3-11(4-18)1-6(11)2-17/h5-6,17-18H,1-4H2,(H3,12,14,15,19)/t6-,11-/m0/s1 |
InChI Key |
JLYSZBQNRJVPEP-KGFZYKRKSA-N |
Isomeric SMILES |
C1[C@H]([C@@]1(CN2C=NC3=C2N=C(NC3=O)N)CO)CO |
SMILES |
C1C(C1(CN2C=NC3=C2N=C(NC3=O)N)CO)CO |
Canonical SMILES |
C1C(C1(CN2C=NC3=C2N=C(NC3=O)N)CO)CO |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO, not in water |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
synonyms |
A-5021; A5021; A 5021; AV-10; AV10; AV 10; Eprociclovir. |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



